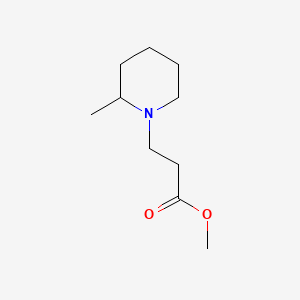

Methyl 3-(2-methylpiperidin-1-yl)propanoate

Description

Methyl 3-(2-methylpiperidin-1-yl)propanoate is a nitrogen-containing ester derivative with a piperidine ring substituted by a methyl group at the 2-position. The compound’s systematic name and CAS number (4151-04-6) are identified in supplier catalogs and chemical databases . Its molecular formula is C₁₀H₁₉NO₂, featuring a methyl ester group at the terminal position and a 2-methylpiperidine moiety linked via a propanoate chain.

Properties

IUPAC Name |

methyl 3-(2-methylpiperidin-1-yl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-9-5-3-4-7-11(9)8-6-10(12)13-2/h9H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJCRNZVEJBXMEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1CCC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2-methylpiperidin-1-yl)propanoate typically involves the reaction of 2-methylpiperidine with methyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic addition of the piperidine to the acrylate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Methyl 3-(2-methylpiperidin-1-yl)propanoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: It can be reduced to form various alcohol derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions may vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Scientific Research Applications

-

Pharmaceutical Development

- Methyl 3-(2-methylpiperidin-1-yl)propanoate serves as a crucial building block in the synthesis of various pharmaceuticals. Its structural characteristics allow for modifications that can enhance biological activity against specific targets, particularly in neurological and psychiatric disorders.

- Case Study : A study explored derivatives of this compound, demonstrating potential efficacy in treating Alzheimer’s disease by acting on neurotransmitter pathways .

-

Antifungal Activity

- Research indicates that compounds related to this compound exhibit significant antifungal properties. For instance, derivatives have shown effectiveness against strains such as Aspergillus and Candida.

- Data Table : Antifungal Efficacy

Compound Target Organism MIC (µg/mL) Compound A Candida albicans 1 Compound B Aspergillus flavus 7.8

-

Anticancer Potential

- The anticancer potential of piperidine derivatives, including this compound, has been explored extensively. Some studies report selective cytotoxicity against cancer cell lines, suggesting that structural modifications can enhance therapeutic effects.

- Case Study : In vitro studies demonstrated that certain derivatives achieved IC50 values between 20 to 24 µg/mL against HeLa and MCF-7 cancer cell lines, indicating significant anticancer activity .

-

Bioconjugation and Drug Delivery

- The unique structure of this compound makes it suitable for bioconjugation processes, facilitating the attachment of biomolecules to surfaces or other compounds for diagnostic and therapeutic applications.

- Application Example : It has been utilized in the development of targeted drug delivery systems that enhance the efficacy of therapeutic agents by improving their bioavailability.

-

Material Science

- Beyond biological applications, this compound is being investigated for its potential use in material science, particularly in formulating advanced materials with enhanced properties such as durability and thermal stability.

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Methyl 3-(4-fluoropiperidin-1-yl)propanoate | Fluorinated derivative | Enhanced biological activity due to fluorine substitution |

| Methyl 3-(4-methylpiperidin-1-yl)propanoate | Methyl substitution at the 4-position | Variability in binding affinity to biological targets |

Mechanism of Action

The mechanism of action of Methyl 3-(2-methylpiperidin-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with various biological pathways, influencing the activity of neurotransmitters or other signaling molecules. This interaction can lead to changes in cellular processes, which are the basis for its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Methyl 3-(2-methylpiperidin-1-yl)propanoate with analogous propanoate esters, focusing on substituents, molecular features, and inferred properties:

Key Structural and Functional Differences:

Substituent Position and Ring Type: The target compound contains a saturated 2-methylpiperidine ring, which may enhance solubility in polar solvents compared to aromatic analogs like the phenyl-substituted derivatives .

Ester Group Variations: The methyl ester in the target compound is smaller and more polar than the ethyl ester in Ethyl 3-phenyl-2-(piperidin-1-yl)propanoate, likely resulting in lower lipophilicity and faster metabolic hydrolysis .

Biological and Synthetic Relevance :

- Piperidine derivatives are common in pharmaceuticals (e.g., analgesics, antipsychotics). The 2-methyl group in the target compound may introduce steric hindrance, affecting reactivity in substitution reactions or receptor binding .

- Pyridine and benzofuran analogs (e.g., and ) highlight the role of heterocycles in modulating electronic properties and bioactivity .

Biological Activity

Methyl 3-(2-methylpiperidin-1-yl)propanoate is an organic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

This compound features a propanoate group linked to a 2-methylpiperidine moiety. Its molecular formula is with a molecular weight of approximately 185.26 g/mol. The presence of both hydrophilic (ester) and lipophilic (piperidine) characteristics enhances its solubility and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, such as enzymes and receptors. The piperidine ring plays a crucial role in modulating neurotransmitter systems, which can influence numerous cellular processes. Research indicates that this compound may affect pathways related to the central nervous system, potentially offering therapeutic benefits in neurological disorders.

Central Nervous System Disorders

This compound is being explored for its potential in treating conditions like Alzheimer's disease and other neurodegenerative disorders. Studies suggest that derivatives of piperidine compounds can inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic signaling .

Anticancer Activity

Recent investigations have highlighted the anticancer properties of piperidine derivatives, including this compound. These compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential as chemotherapeutic agents .

Antimicrobial Properties

Some studies report significant antibacterial and moderate antifungal activities associated with this compound. This suggests a broader application in developing antimicrobial therapies.

Comparative Studies

To understand the unique biological activity of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Methyl 3-(1-piperidinyl)propanoate | Structure | Moderate AChE inhibition |

| Methyl 3-(2-ethylpiperidin-1-yl)propanoate | Structure | Anticancer properties |

| Methyl 3-(4-methylpiperidin-1-yl)propanoate | Structure | Significant CNS activity |

The presence of different alkyl groups on the piperidine ring influences the pharmacokinetic and pharmacodynamic properties of these compounds, affecting their efficacy and safety profiles in therapeutic applications.

Case Studies

Case Study 1: Alzheimer's Disease

A study conducted on piperidine derivatives revealed that this compound exhibited enhanced binding affinity to AChE compared to other derivatives. This suggests that structural modifications can significantly impact therapeutic efficacy against neurodegenerative diseases .

Case Study 2: Anticancer Activity

In vitro tests showed that this compound induced apoptosis in FaDu hypopharyngeal tumor cells more effectively than standard chemotherapy agents like bleomycin. This finding underscores the compound's potential as a lead in anticancer drug development .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 3-(2-methylpiperidin-1-yl)propanoate with high purity, and how can impurities be monitored?

- Methodology : Utilize reverse-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection to monitor reaction progress and identify impurities. Reference standards from the European Pharmacopoeia (EP), such as propanoic acid derivatives (e.g., Imp. A, B, C), can help quantify byproducts . For example, impurities like 3-[4-(2-Methylpropyl)phenyl]-propanoic acid (CAS 65322-85-2) may arise during synthesis and require targeted removal strategies .

Q. How can the crystal structure of this compound be determined experimentally?

- Methodology : Employ single-crystal X-ray diffraction (SC-XRD) coupled with SHELX software for structure refinement. SHELXL is widely used for small-molecule refinement due to its robustness in handling high-resolution data, even for compounds with complex stereochemistry . Ensure proper data collection parameters (e.g., temperature, radiation wavelength) to minimize errors in bond-length and angle calculations.

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodology : Use full chemical protective suits and respiratory protection (e.g., NIOSH-certified N100 respirators) to mitigate exposure risks. Avoid drainage contamination and ensure proper ventilation. Refer to safety data sheets (SDS) for guidance on first-aid measures in case of skin/eye contact or inhalation . For example, irritation risks highlighted in SDS documents necessitate immediate decontamination protocols .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR, IR) for this compound be resolved?

- Methodology : Cross-validate experimental data with computational models (e.g., density functional theory (DFT) for NMR chemical shift predictions) and authoritative databases like the NIST Chemistry WebBook. For instance, discrepancies in carbonyl stretching frequencies (IR) may arise from solvent effects or conformational flexibility, requiring solvent-correction algorithms .

Q. What experimental strategies can elucidate the compound’s role in biochemical pathways or enzyme interactions?

- Methodology : Use radiolabeled analogs (e.g., ¹⁴C-labeled methyl groups) in in vitro assays to track metabolic fate. Pair with liquid chromatography-mass spectrometry (LC-MS) for metabolite identification. Studies on structurally related compounds, such as 3-[(2-Hydroxyethyl)(methyl)amino]propanoic acid, suggest potential interactions with enzymes like oxidoreductases or transferases .

Q. How can computational tools predict the compound’s reactivity in novel synthetic pathways?

- Methodology : Apply reaction pathway modeling software (e.g., Gaussian, ORCA) to simulate intermediates and transition states. For example, piperidine ring functionalization reactions can be optimized using frontier molecular orbital (FMO) analysis to predict nucleophilic/electrophilic sites. PubChem-derived data on analogous compounds (e.g., Ethyl 3-phenyl-2-(piperidin-1-yl)propanoate) provide benchmarks for validating computational results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.